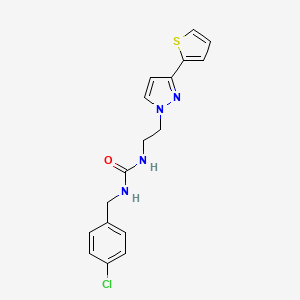

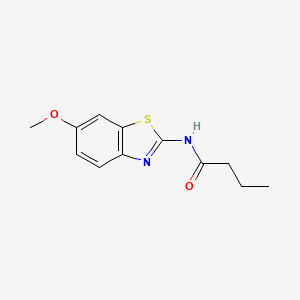

![molecular formula C12H16O2 B2861785 2-[(Benzyloxy)methyl]cyclobutan-1-ol CAS No. 2168976-27-8](/img/structure/B2861785.png)

2-[(Benzyloxy)methyl]cyclobutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

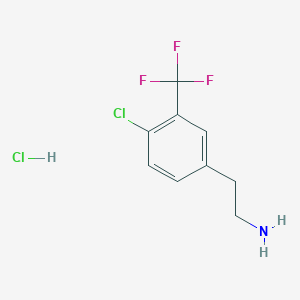

“2-[(Benzyloxy)methyl]cyclobutan-1-ol” is a chemical compound with the CAS Number: 2168976-27-8 . It has a molecular weight of 192.26 and its molecular formula is C12H16O2 . The compound appears as a light yellow liquid .

Molecular Structure Analysis

The InChI code for “2-[(Benzyloxy)methyl]cyclobutan-1-ol” is 1S/C12H16O2/c13-12-7-6-11 (12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“2-[(Benzyloxy)methyl]cyclobutan-1-ol” is a light yellow liquid . It has a molecular weight of 192.26 and its molecular formula is C12H16O2 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the current search results.Applications De Recherche Scientifique

Stereodivergent Syntheses and Peptide Applications The compound 2-[(Benzyloxy)methyl]cyclobutan-1-ol has been explored in the context of stereodivergent syntheses, specifically for the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate. This process, starting from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid, highlights the versatility of cyclobutane derivatives in peptide synthesis. Enantiomeric β-amino acids derived from such processes were used to create enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, marking a significant advancement in the field of peptide chemistry by incorporating cyclobutane residues directly into peptide chains (Izquierdo et al., 2002).

Chemical Synthesis and Medicinal Chemistry In medicinal chemistry, derivatives of 2-[(Benzyloxy)methyl]cyclobutan-1-ol play a critical role. For instance, (2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol, a central intermediate of Nelfinavir (an anti-HIV drug), underscores the utility of such compounds in the synthesis of clinically significant molecules. The development of an enantioselective synthesis for this intermediate demonstrates the compound's relevance in constructing complex molecular architectures with precise control over stereochemistry (Ikunaka et al., 2002).

Green Chemistry and Catalysis Further demonstrating its utility, 2-[(Benzyloxy)methyl]cyclobutan-1-ol derivatives have been explored in green chemistry for the synthesis of 2-methylenecyclobutanones via Ca(OH)2-catalyzed direct condensation. This method exemplifies a sustainable approach to creating potentially useful building blocks in synthesis, showing the compound's role in advancing environmentally friendly chemical processes (Yu et al., 2014).

Photocatalysis and Material Science In material science and photocatalysis, flavin derivatives irradiated by visible light facilitated efficient cyclobutane ring formation via intramolecular [2+2] cycloadditions. This finding opens new avenues for utilizing 2-[(Benzyloxy)methyl]cyclobutan-1-ol derivatives in light-mediated synthetic applications, highlighting their potential in the development of new photocatalytic systems (Mojr et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

2-(phenylmethoxymethyl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPHYUXOZOKSCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1COCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Benzyloxy)methyl]cyclobutan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

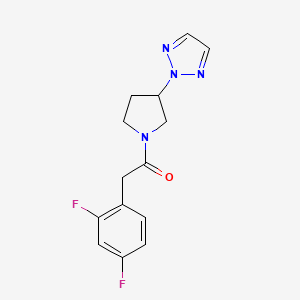

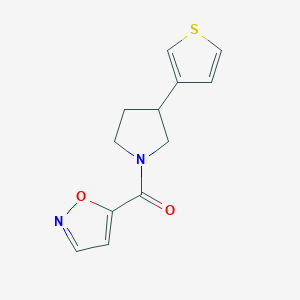

![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2861704.png)

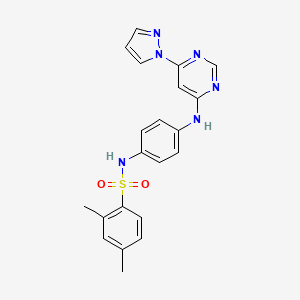

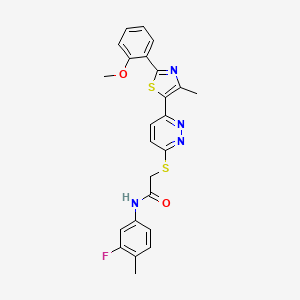

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2861705.png)

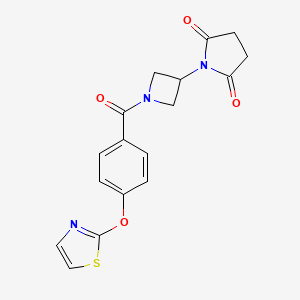

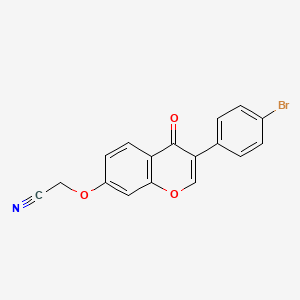

![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2861716.png)